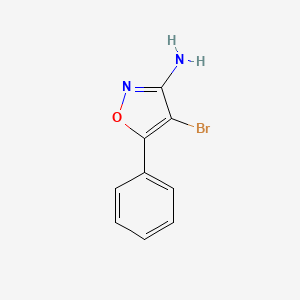

4-Bromo-5-phenyl-1,2-oxazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

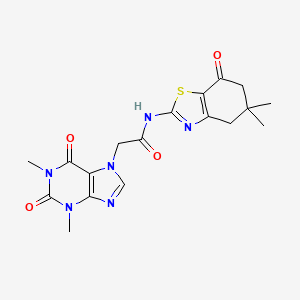

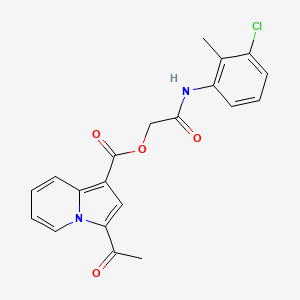

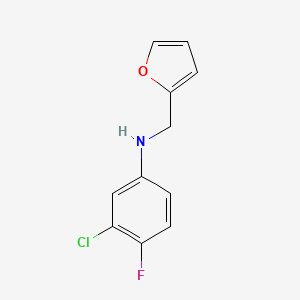

“4-Bromo-5-phenyl-1,2-oxazol-3-amine” is a chemical compound with the molecular formula C9H7BrN2O. It has a molecular weight of 239.07 . The IUPAC name for this compound is 4-bromo-5-phenylisoxazol-3-amine .

Synthesis Analysis

The compound was synthesized by the hydrazinolysis of 2-(4-bromophenyl)oxazolo[3,2-a]pyrimidinium perchlorate . Another synthetic approach involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid .Molecular Structure Analysis

In the molecule, the oxazole and benzene rings make a dihedral angle of 9.68 (7)° . The crystal packing is stabilized by intermolecular N—H⋯N hydrogen bonds and van der Waals forces .Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For instance, it can undergo Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .Scientific Research Applications

Synthesis and Structural Analysis

- A study by Karczmarzyk et al. (2011) discusses the synthesis of a related compound using palladium cross-coupling amination, highlighting the structural properties and conformation influenced by intramolecular hydrogen bonds, crucial for understanding the behavior of 4-Bromo-5-phenyl-1,2-oxazol-3-amine derivatives in chemical reactions (Karczmarzyk, Wolińska, & Fruziński, 2011).

Synthetic Approaches

- Research by Dikusar et al. (2019) developed synthetic approaches for functionally substituted oxazolecarboxamides, which are related to this compound, demonstrating the versatility in reactions with primary amines (Dikusar, Petkevich, Zhukovskaya, Zvereva, & Kurman, 2019).

Medicinal Chemistry and Drug Development

- A study conducted by Rosca (2020) involves the synthesis of novel oxazol-5(4H)-ones, which are structurally related to this compound, for evaluating cytotoxicity and antimicrobial activity. This illustrates the potential medicinal applications of such compounds (Rosca, 2020).

Applications in Organic Synthesis

- Shibata et al. (2010) demonstrated the use of a 5-bromooxazole derivative (closely related to this compound) in Pd-catalyzed coupling reactions, showcasing its utility in organic synthesis for introducing various functional groups (Shibata, Yoshida, Doi, & Takahashi, 2010).

Diversity-Oriented Synthesis

- Chanda et al. (2012) explored a diversity-oriented synthetic approach using related oxazole compounds, highlighting the method's efficiency and potential in drug discovery programs (Chanda, Maiti, Tseng, & Sun, 2012).

Antimicrobial Properties

- Siddiqui et al. (2001) synthesized benzylidene derivatives of oxazolones, which are structurally similar to this compound, to evaluate their antimicrobial activity, indicating the compound's potential in antimicrobial applications (Siddiqui, Bhusare, Jarikote, Pawar, & Vibhute, 2001).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

Oxazole derivatives, including “4-Bromo-5-phenyl-1,2-oxazol-3-amine”, play a very essential role in the area of medicinal chemistry . They are described as potential therapeutic agents with various biological activities . Therefore, the development of effective methods leading to oxazole derivatives and their analogues has attracted great attention . The information presented in the retrieved papers will work as an impetus for new views in the pursuit of rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name |

4-bromo-5-phenyl-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-8(13-12-9(7)11)6-4-2-1-3-5-6/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMYIFOUGLCRPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NO2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2407569.png)

![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2407570.png)

![[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2407579.png)

![6-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2407584.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2407587.png)